N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is an organic compound characterized by the presence of a 1,3-dioxane ring attached to a phenyl group, which is further connected to a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the formation of the 1,3-dioxane ring through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the trimethoxybenzamide moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide
- N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide
- N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide
Uniqueness
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23NO6/c1-23-16-11-14(12-17(24-2)18(16)25-3)19(22)21-15-7-4-6-13(10-15)20-26-8-5-9-27-20/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,21,22) |
InChI Key |
VIBLVHLUITVIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3OCCCO3 |
Origin of Product |
United States |
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